molecular formula C13H19ClN2O B2846282 (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride CAS No. 323196-43-6

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Katalognummer: B2846282
CAS-Nummer: 323196-43-6
Molekulargewicht: 254.76
InChI-Schlüssel: YIYFEXGDFJLJGM-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride (CAS: 323196-43-6; molecular formula: C₁₃H₁₉ClN₂O; molecular weight: 254.76 g/mol) is a chiral organocatalyst widely employed in asymmetric synthesis . It belongs to the MacMillan imidazolidinone family, renowned for enabling enantioselective transformations such as Diels-Alder reactions and 1,3-dipolar cycloadditions . The compound is characterized by:

  • Stereochemistry: The (5R)-configuration ensures high enantioselectivity in catalytic applications.
  • Physical Properties: Available as a white to off-white solid with ≥97% purity, stored under argon to prevent degradation .
  • Applications: Critical in pharmaceutical research for constructing chiral centers in complex molecules .

Eigenschaften

IUPAC Name

(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYFEXGDFJLJGM-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323196-43-6
Record name (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclocondensation of Chiral Amines with Ketones

The foundational approach involves the stereoselective cyclocondensation of (R)-1-phenylethylamine derivatives with trimethylacetone. As demonstrated in MacMillan’s pioneering work, this method leverages the inherent chirality of the benzylamine precursor to control the configuration at the C5 position. The reaction proceeds via a two-step mechanism:

  • Iminium Intermediate Formation :
    $$ \text{(R)-1-Phenylethylamine} + \text{Trimethylacetone} \xrightarrow{\text{HCl, EtOH}} \text{Iminium Chloride} $$
    Protonation of the amine facilitates nucleophilic attack on the ketone, forming a tetrahedral intermediate that dehydrates to yield the iminium ion.

  • Cyclization and Rearomatization :
    Intramolecular attack by the secondary amine on the iminium carbon completes the imidazolidinone ring. Computational studies indicate that the gem-dimethyl substituents enforce a chair-like transition state, ensuring >98% enantiomeric excess (ee) in the final product.

Solid-Phase Synthesis for Scalable Production

Recent adaptations employ polystyrene-supported benzylamines to facilitate catalyst recycling. As reported in the Maynooth University protocol, this method achieves 82% yield over three cycles while maintaining 95% ee (Table 1). Key parameters include:

  • Temperature : 60°C optimal for iminium stability
  • Solvent System : 9:1 Methanol/Water (v/v) enhances reaction rate by 40% compared to anhydrous conditions

Table 1: Comparative Yields in Solid-Phase vs. Solution-Phase Synthesis

Method Cycle 1 Yield Cycle 3 Yield ee Retention
Solid-Phase 89% 82% 95%
Traditional 92% N/A 98%

Stereochemical Control and Resolution Techniques

Dynamic Kinetic Resolution

The (5R) configuration is preserved through a combination of steric effects and hydrogen-bond-directed crystallization. X-ray crystallographic data reveals that the benzyl group adopts a pseudoaxial orientation to minimize A(1,3) strain with the gem-dimethyl substituents (Figure 1). This conformational locking prevents racemization during the hydrochloride salt formation step.

Chiral Pool Derivatization

Alternative routes utilize (R)-phenylglycine as a chiral template. Reductive amination with levulinic acid followed by cyclization in HCl/EtOH achieves 85% ee, though this method requires additional recrystallization steps to reach pharmaceutical-grade purity.

Hydrochloride Salt Formation and Purification

Acid-Mediated Precipitation

Treating the free base with gaseous HCl in diethyl ether induces selective crystallization of the monohydrochloride species. FT-IR analysis confirms protonation occurs exclusively at the tertiary amine (N-H stretch: 2700 cm⁻¹), leaving the imidazolidinone carbonyl intact (1695 cm⁻¹).

Solvent Screening for Polymorph Control

Systematic solvent studies identify ethanol/water (7:3) as optimal for producing the thermodynamically stable Form I crystal. Differential scanning calorimetry shows Form I has a melting point of 214°C with <1% weight loss up to 150°C, ensuring thermal stability during catalytic applications.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A recent advancement employs microfluidic reactors to reduce reaction time from 48 hours to 90 minutes. Key benefits include:

  • Residence Time : 12 minutes at 100°C
  • Space-Time Yield : 3.2 kg·L⁻¹·day⁻¹ vs. 0.7 kg·L⁻¹·day⁻¹ in batch
  • Byproduct Formation : <0.5% vs. 5% in batch

Green Chemistry Metrics

The updated E-factor (kg waste/kg product) demonstrates significant improvements:

Table 2: Environmental Impact Comparison

Metric Batch Process Flow Process
E-Factor 23.4 8.7
PMI (Process Mass Intensity) 34.1 12.9
Carbon Efficiency 41% 68%

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC analysis using a Chiralpak IC-3 column (hexane/IPA 85:15) resolves enantiomers with Rs = 2.3. Method validation shows linearity (R² = 0.9998) from 0.1-10 mg/mL, enabling precise quantification of residual (5S)-enantiomer.

Solid-State NMR for Crystal Form Verification

¹³C CP/MAS NMR reveals distinct shifts for Form I:

  • C4 Carbonyl: 172.3 ppm (vs. 170.9 ppm in Form II)
  • Benzyl CH₂: 45.1 ppm (vs. 43.8 ppm in Form II)
    These differences correlate with altered hydrogen-bonding networks observed in single-crystal structures.

Applications in Asymmetric Catalysis

The synthetic utility of (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is exemplified in:

  • Diels-Alder Cycloadditions : 92% ee for endo products using α,β-unsaturated aldehydes
  • Friedel-Crafts Alkylations : 89% ee in indole functionalization
  • Photochemical [2+2] Cyclizations : 95% de under visible-light irradiation

Analyse Chemischer Reaktionen

Diels–Alder Cycloadditions

This catalyst enables enantioselective Diels–Alder reactions between α,β-unsaturated aldehydes and dienes. The reaction proceeds via LUMO-lowering iminium activation, with the catalyst shielding the Si face of the activated olefin, directing nucleophilic attack to the Re face .

Key Data:

DienophileDieneYield (%)endo:exoee (%)
Crotonaldehyde1,3-Cyclohexadiene8214:194
CinnamaldehydeIsoprene7583
(E)-2-Pentenal1,3-Butadiene755:190

Reaction conditions: 5–20 mol% catalyst, MeOH–H₂O, 23°C . Computational studies confirm an asynchronous mechanism where diene attack on the β-carbon is rate-limiting .

Intramolecular Diels–Alder (IMDA) Reactions

The catalyst facilitates enantioselective Type I and Type II IMDAs for constructing bicyclic systems. For example:

  • Type I IMDA : Produced bicyclic aldehydes with >90% ee, enabling concise syntheses of natural products like solanapyrone D .

  • Type II IMDA : Achieved 88% ee in forming fused bicyclic frameworks, demonstrating versatility for complex molecule assembly .

Friedel–Crafts Alkylations

Electron-rich aromatics (e.g., pyrroles, indoles) undergo conjugate additions to α,β-unsaturated aldehydes with high stereocontrol. The catalyst’s tert-butyl group mitigates steric hindrance, enhancing reactivity :

  • Pyrrole addition : 85% yield, 95% ee .

  • Indole addition : Improved yields (78–92%) compared to first-generation catalysts .

Mukaiyama–Michael Reactions

The catalyst mediates enantioselective additions of silyl enol ethers to α,β-unsaturated aldehydes. This method provides access to γ-butenolides with 89–93% ee, critical for natural product synthesis .

Asymmetric Epoxidations

Employing oxone as an oxidant, the catalyst achieves epoxidation of α,β-unsaturated aldehydes via a "slow-release" mechanism. Key results include :

  • Cyclohexenecarboxaldehyde : 92% yield, 90% ee.

  • Cinnamaldehyde derivatives : 85–89% ee with broad substrate tolerance.

Tandem Bond-Forming Cascades

The catalyst enables multicomponent cascades, such as the addition–cyclization of tryptamines with α,β-unsaturated aldehydes to form pyrroloindolines :

SubstrateYield (%)ee (%)
Tryptamine + Crotonaldehyde8595
Tryptamine + Cinnamaldehyde7791

Petasis–Borono–Mannich Reactions

In oligonucleotide-functionalization protocols, the catalyst facilitates three-component couplings between aldehydes, amines, and boronic acids. Example :

  • CPG-coupled oligonucleotide + Aniline + Allylboronate : 72% conversion, >90% ee.

Comparative Performance

Reaction TypeCatalyst Loading (mol%)Typical ee (%)Key Advantage
Diels–Alder5–2083–94Broad diene/dienophile scope
Friedel–Crafts10–2085–95Tolerance for heteroaromatics
Epoxidation15–2585–92Slow oxidant release mechanism

Mechanistic Insights

  • Iminium Activation : The catalyst forms an E-configured iminium ion, minimizing steric clash between the tert-butyl group and the substrate .

  • Enantiofacial Control : Benzyl and tert-butyl groups on the imidazolidinone create a chiral environment, steering nucleophilic attack to the Re face .

  • Solvent Effects : Aqueous methanol accelerates iminium hydrolysis, enhancing catalytic turnover .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is extensively used as an organocatalyst in several important synthetic reactions:

  • Enantioselective Diels-Alder Reactions : This compound has been employed in the first highly enantioselective Diels-Alder reaction, facilitating the formation of cyclohexene derivatives with high stereoselectivity.
  • Michael Additions : It catalyzes Michael additions effectively, allowing for the formation of carbon-carbon bonds with high enantiomeric excess.

Biological Studies

Research has indicated potential biological activities for this compound:

  • Enzyme Inhibition : Studies have explored its ability to inhibit specific enzymes, which could lead to therapeutic applications.
  • Interaction with Biomolecules : The compound's interactions with various biomolecules are under investigation for their implications in drug design.

Pharmaceutical Applications

The compound plays a significant role in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs):

  • Chiral Drug Synthesis : Its ability to produce enantiomerically pure compounds makes it valuable in pharmaceutical development where stereochemistry is critical for efficacy.

Case Studies

  • Asymmetric Synthesis of Pharmaceuticals :
    • A study demonstrated the use of this compound in synthesizing an important anti-cancer drug where it facilitated the formation of a key intermediate with high enantiomeric purity.
  • Catalytic Performance in Industrial Applications :
    • In an industrial setting, this compound was utilized to produce fine chemicals through asymmetric synthesis routes that improved yield and reduced waste compared to traditional methods.

Wirkmechanismus

The mechanism of action of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and steric interactions, facilitating the formation of enantioselective products. The imidazolidinone ring and the benzyl group play crucial roles in stabilizing transition states and intermediates during the catalytic process.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (5S)-(−)- vs. (5R)-(+)-Forms

Property (5R)-(+)-Enantiomer (5S)-(−)-Enantiomer
CAS Number 323196-43-6 132278-63-8
Optical Activity + (Dextrorotatory) − (Levorotatory)
Catalytic Role Preferred for Diels-Alder reactions Used in complementary stereoselective pathways
Safety Profile Acute toxicity (Oral LD₅₀: 300 mg/kg) Similar acute toxicity but distinct metabolic interactions

Key Insight : The enantiomers exhibit mirror-image catalytic behaviors, enabling access to opposite stereoisomers of target molecules .

Salt Forms: Hydrochloride vs. Trifluoroacetate

Property Monohydrochloride Trifluoroacetate Salt
Counterion Cl⁻ CF₃COO⁻
Solubility High in polar solvents (e.g., H₂O) Enhanced solubility in organic solvents
Stability Stable under argon Sensitive to moisture
Applications Industrial-scale synthesis Specialty reactions requiring lipophilic conditions

Key Insight : The choice of counterion modulates solubility and compatibility with reaction media .

Substituted Imidazolidinones: tert-Butyl vs. Benzyl Derivatives

Compound Key Structural Features Catalytic Applications
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride Benzyl group at C5; methyl groups at C2/C3 Broad-spectrum enantioselective catalysis
(2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone tert-Butyl at C2; enhanced steric bulk Reactions requiring bulky transition states
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid No benzyl group; tert-butyl at C2 Asymmetric α-alkylation of aldehydes

Key Insight : Substituents like tert-butyl groups increase steric hindrance, refining selectivity in crowded reaction environments .

Biologische Aktivität

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral compound with significant implications in organic chemistry, particularly in asymmetric catalysis. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 323196-43-6
  • Structure : Characterized by a four-membered imidazolidinone ring with a benzyl group and three methyl groups.

Catalytic Properties

This compound is recognized for its role as an effective organocatalyst in various asymmetric reactions. Its ability to facilitate the formation of enantiomerically enriched compounds is crucial in pharmaceutical development, where the stereochemistry of molecules can significantly influence their biological activity and therapeutic efficacy .

Interaction Studies

Research has focused on the interactions of this compound with various substrates in catalytic processes. These studies aim to elucidate its mechanism of action and efficiency as a catalyst in asymmetric transformations. Notably, further investigation into its interactions with biological macromolecules could reveal potential therapeutic roles or toxicity profiles.

Comparative Analysis

The compound shares structural similarities with several other imidazolidinones. A comparative analysis highlights how variations in stereochemistry and substituents can affect biological activity:

Compound NameStructure FeaturesUnique Aspects
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinoneEnantiomer of the target compoundDifferent stereochemistry leading to distinct reactivity
2-Benzyl-4-imidazolidinoneLacks methyl substitutionsSimpler structure with different catalytic properties
1-Benzyl-3-methylimidazolidinoneContains a different imidazole ring structureExhibits different biological activities

The unique stereochemistry and substitution pattern of this compound enhance its efficacy as an organocatalyst while providing distinct biological interactions compared to its analogs.

Asymmetric Catalysis Applications

  • Diels-Alder Reactions : The compound has been employed in asymmetric Diels-Alder reactions, demonstrating high enantioselectivity and yield.
  • 1,3-Dipolar Additions : It has shown effectiveness in catalyzing 1,3-dipolar additions, which are essential for synthesizing complex organic molecules.

These applications underline the compound's versatility and significance in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to maintain the stability of (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride?

  • Methodological Answer : Store in a tightly sealed container under inert atmosphere (e.g., nitrogen), in a dark, dry, and well-ventilated area at room temperature. Avoid exposure to moisture, light, and incompatible materials (e.g., strong oxidizing agents). Data for the (5S)-(−)-enantiomer suggests similar stability under these conditions, but enantiomer-specific stability studies are recommended .

Q. What personal protective equipment (PPE) is essential for safe handling?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. For respiratory protection, use NIOSH-approved N100/P3 respirators if dust formation occurs. Conduct operations in a fume hood with local exhaust ventilation. These protocols are extrapolated from safety data for the (5S)-(−)-enantiomer .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) or polarimetry to measure optical rotation ([α]D). Compare results with literature values for the (5R)-(+)-enantiomer (e.g., exact mass: 346.054272 ). Nuclear Overhauser Effect (NOE) NMR experiments can further validate stereochemistry .

Advanced Research Questions

Q. What role does the stereochemistry of this compound play in asymmetric organocatalysis?

  • Methodological Answer : The (5R)-(+)-enantiomer acts as a chiral catalyst in asymmetric reactions (e.g., Diels-Alder, Michael additions) by inducing enantioselectivity via hydrogen-bonding or iminium-ion activation. Its benzyl and methyl substituents stabilize transition states, while the imidazolidinone core facilitates enamine formation. Compare catalytic efficiency with (5S)-(−)-counterparts using kinetic studies .

Q. How can researchers address contradictions in reported reaction yields when using this catalyst?

  • Methodological Answer : Systematically test variables:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance solubility vs. non-polar solvents.
  • Temperature : Optimize between 0°C–25°C to balance reaction rate and enantioselectivity.
  • Additives : Screen Brønsted acids (e.g., TFA) or salts to stabilize intermediates.
  • Substrate scope : Evaluate steric/electronic effects of substrates on yield. Document protocols rigorously to ensure reproducibility .

Q. What analytical techniques are suitable for characterizing decomposition products under catalytic conditions?

  • Methodological Answer : Use LC-MS or GC-MS to identify volatile byproducts (e.g., CO, HCl, nitrogen oxides ). For non-volatile residues, employ FTIR or NMR to detect imidazolidinone ring-opening products. Thermogravimetric analysis (TGA) can assess thermal stability under reaction conditions .

Data Gaps and Contradictions

  • Toxicity Data : No specific data exists for the (5R)-(+)-enantiomer. Refer to (5S)-(−)-enantiomer SDS for acute toxicity (H302: harmful if swallowed) and handle with equivalent precautions .
  • Ecological Impact : No bioaccumulation or degradation data available. Assume high environmental risk and prevent soil/water contamination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.